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Compound of Interest

Compound Name: Digitolutein

Cat. No.: B1214074 Get Quote

Disclaimer: Initial searches for "Digitolutein" did not yield relevant results. The information

presented in this guide pertains to "Digitoxin," a closely related and well-documented cardiac

glycoside, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activities of Digitoxin. It is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Structure and Identification
Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). Its structure

consists of a steroid nucleus (aglycone) linked to a trisaccharide chain.

Table 1: Chemical Identification of Digitoxin
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Identifier Value

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-

[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-

[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-

yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-

hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-

10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-

tetradecahydrocyclopenta[a]phenanthren-17-

yl]-2H-furan-5-one[1]

CAS Number 71-63-6[1]

Molecular Formula C41H64O13[1]

Molecular Weight 764.9 g/mol [1]

Synonyms Digitoxoside, Carditoxin, Crystalline digitalin[1]

Physicochemical Properties
Digitoxin presents as an odorless, white or pale buff microcrystalline powder.

Table 2: Physicochemical Properties of Digitoxin

Property Value Source

Melting Point 256-257 °C --INVALID-LINK--

Physical Description
Odorless white or pale buff

microcrystalline powder
--INVALID-LINK--

Purity ≥92% --INVALID-LINK--

Biological Activity and Mechanism of Action
Digitoxin is a potent inhibitor of the plasma membrane Na+/K+-ATPase (sodium-potassium

pump). This inhibition is central to both its therapeutic effects in cardiology and its potential as

an anticancer agent.
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In Cardiac Myocytes: The inhibition of Na+/K+-ATPase by digitoxin leads to an increase in the

intracellular sodium concentration. This elevated intracellular sodium alters the function of the

sodium-calcium exchanger, resulting in a decrease in calcium efflux and a subsequent increase

in the intracellular calcium concentration. The increased availability of intracellular calcium

enhances the contractility of the heart muscle, a positive inotropic effect. Additionally, digitoxin

exerts a parasympathomimetic action, which leads to a decreased heart rate (negative

chronotropy) and reduced atrioventricular conduction velocity (negative dromotropy).

In Cancer Cells: Recent studies have highlighted the anticancer properties of digitoxin. At

therapeutic concentrations, digitoxin can inhibit the proliferation of various cancer cell lines. The

Na+/K+-ATPase, upon binding to digitoxin, can function as a signal transducer. This can lead to

the activation of several downstream signaling pathways, including the Src kinase, epidermal

growth factor receptor (EGFR), and the Ras/ERK1/2 cascade. The activation of these

pathways can result in an increased expression of the cell cycle inhibitor p21Cip1, leading to

growth arrest. Furthermore, digitoxin has been shown to modulate the transcriptional activity of

AP-1 and NF-κB, which are key regulators of cancer-related genes.

Signaling Pathway of Digitoxin
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Figure 1: Signaling pathway of Digitoxin in cardiac and cancer cells.

Experimental Protocols
This section details common experimental methodologies used to investigate the biological

effects of Digitoxin.

This assay is used to assess the cytotoxic effects of Digitoxin on cancer cell lines.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 2.0 × 10^3 cells per well and

incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Treatment: Treat the cells with varying concentrations of Digitoxin for 24 or 48 hours.

MTT Addition: Add 10 µl of MTT solution (final concentration 0.45 mg/ml) to each well.

Incubation: Incubate the plate for 1 to 4 hours at 37°C.

Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve

the formazan crystals.

Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.

This assay measures the inhibitory effect of Digitoxin on the activity of the Na+/K+-ATPase

enzyme.

Protocol:

Enzyme Preparation: Purified Na+/K+-ATPase isoforms are used for the assay.

Reaction Mixture: Prepare a reaction medium containing 130 mM NaCl, 5 mM KCl, 3 mM

MgCl2, 25 mM histidine (pH 7.4), and 1 mM EGTA.

Inhibitor Addition: Add varying concentrations of Digitoxin to the reaction mixture containing

the enzyme.

Reaction Initiation: Start the reaction by adding 1 mM ATP and incubate at 37°C for 1 hour.

Phosphate Measurement: The Na+/K+-ATPase activity is determined by measuring the

amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Experimental Workflow for Evaluating Anticancer Effects of Digitoxin
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Figure 2: General experimental workflow for evaluating the anticancer effects of Digitoxin.

Quantitative Data Summary
Table 3: Biological Activity of Digitoxin
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Parameter Organism/Cell Line Value Reference

EC50 (Na+/K+-

ATPase inhibition)
Not specified 0.78 µM --INVALID-LINK--

IC50 (Cell Viability,

72h)
H1975 (NSCLC) ~10 nM --INVALID-LINK--

IC50 (Cell Viability,

72h)
A549 (NSCLC) ~20 nM --INVALID-LINK--

IC50 (Cell Viability,

48h)

HeLa (Cervical

Cancer)
28 nM --INVALID-LINK--

Conclusion
Digitoxin is a well-characterized cardiac glycoside with a defined chemical structure and a

primary mechanism of action involving the inhibition of Na+/K+-ATPase. This activity leads to

its established use in treating certain heart conditions and also underlies its emerging potential

as an anticancer agent. The ability of Digitoxin to modulate key signaling pathways in cancer

cells, such as the Src/EGFR/ERK pathway, presents a promising avenue for further research

and drug development. The experimental protocols outlined in this guide provide a framework

for the continued investigation of Digitoxin's therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1214074?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

